![molecular formula C16H16N2O3 B11714368 2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenoxy group and a phenylmethylidene group attached to an acetohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(4-methoxyphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy and phenylmethylidene groups can facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methoxyphenoxy)acetic acid: A precursor in the synthesis of the target compound.
Benzaldehyde: Another precursor used in the condensation reaction.
Hydrazine hydrate: A common reagent in hydrazide synthesis.
Uniqueness
2-(4-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(Z)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11- |
Clave InChI |
IHYRVVSGUIXMOG-BOPFTXTBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)

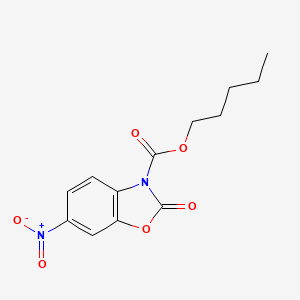
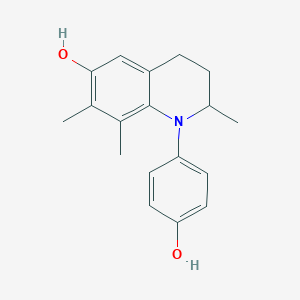

![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)
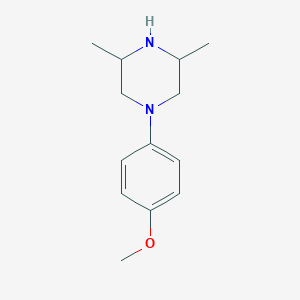
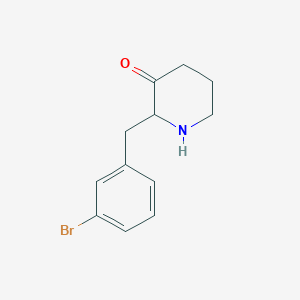
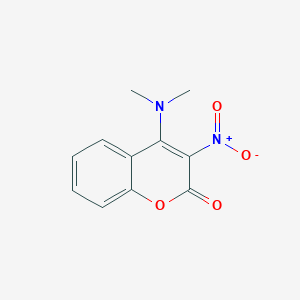
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
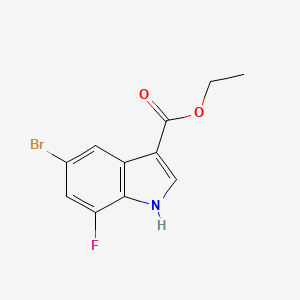
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)
